molecular formula C14H16N2O5 B176783 Monatin CAS No. 146142-94-1

Monatin

Cat. No.: B176783
CAS No.: 146142-94-1
M. Wt: 292.29 g/mol
InChI Key: RMLYXMMBIZLGAQ-HZMBPMFUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Monatin can be synthesized through a series of reactions starting from commercially available indole acetic acid. The synthetic route involves a cross-aldol reaction between pyruvic acid and indole-3-pyruvic acid to form the key intermediate, 4-hydroxy-4-(3-indolylmethyl)-2-ketoglutaric acid. This intermediate undergoes subsequent reactions, including conversion to a hydroxyimino group with hydroxylamine and then to an amino group via hydrogenation, to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from the plant Sclerochiton ilicifolius. The process includes extraction, purification, and crystallization steps to obtain this compound in its pure form. The production methods aim to maximize yield and purity while maintaining the natural sweetness properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Monatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as oxo-monatin, reduced this compound, and substituted this compound derivatives .

Scientific Research Applications

Monatin has a wide range of scientific research applications, including:

Mechanism of Action

Monatin exerts its sweetening effect by interacting with the sweet taste receptors on the tongue. The compound binds to the T1R2 and T1R3 receptor subunits, which are part of the G-protein-coupled receptor family. This binding triggers a signal transduction pathway that results in the perception of sweetness. The specific molecular interactions and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

Monatin is unique among sweeteners due to its high sweetness intensity and natural origin. Similar compounds include:

This compound stands out due to its intense sweetness, natural occurrence, and potential health benefits, making it a promising candidate for various applications in the food and beverage industry .

Biological Activity

Monatin is a naturally occurring sweetener derived from the plant Sclerochiton ilicifolius, predominantly found in southern Africa. It has garnered attention as a potential sugar substitute due to its unique properties and biological activities. This article delves into the biological activity of this compound, examining its antimicrobial, antioxidant, anti-inflammatory, and metabolic effects, supported by case studies and research findings.

This compound is classified as a rare sugar, possessing a sweet taste that is approximately 1,000 times sweeter than sucrose. Its chemical structure allows it to mimic the sweetness of sugar without contributing to calorie intake, making it an attractive alternative for food reformulation aimed at reducing added sugars.

PropertyValue
Sweetness~1,000 times sweeter than sucrose
SolubilityHighly soluble in water
Caloric Content0 calories
Chemical FormulaC₁₄H₁₈O₁₁

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, a study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and safety.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage. A study assessing various sweeteners found that this compound exhibited a high degree of DPPH radical scavenging activity, indicating its potential role in combating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. It has been shown to inhibit pro-inflammatory cytokines and enzymes, suggesting its utility in managing inflammatory conditions. This property is particularly relevant for individuals with chronic inflammatory diseases such as arthritis.

Metabolic Effects

This compound's impact on metabolism has also been a subject of interest. Research indicates that it may influence glucose metabolism positively, making it beneficial for individuals with diabetes. Its ability to provide sweetness without raising blood glucose levels positions it as a favorable alternative for diabetic diets.

Case Study 1: this compound as a Sugar Substitute in Food Products

A case study conducted on the incorporation of this compound into baked goods demonstrated that products formulated with this compound had lower caloric content while maintaining acceptable sweetness levels. Sensory evaluations indicated consumer acceptance comparable to traditional sugar-sweetened products.

Case Study 2: Antimicrobial Efficacy of this compound

In a clinical setting, this compound was tested for its antimicrobial efficacy in food preservation. Results showed a significant reduction in microbial load when this compound was used as a preservative compared to conventional methods, highlighting its potential application in the food industry.

Properties

IUPAC Name

(2S,4S)-4-amino-2-hydroxy-2-(1H-indol-3-ylmethyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLYXMMBIZLGAQ-HZMBPMFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432020
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146142-94-1
Record name Monatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146142-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Monatin, (2S,4S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL342VQ3GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S, 4S)/(2R, 4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S, 4R)/(2R, 4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4S
Quantity
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Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
[Compound]
Name
2S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
4R
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.13 g (0.38 mmol) of 4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt was dissolved in 5 ml of aqueous 28% ammonia, to which 0.09 g of 5% rhodium carbon was added, for reaction at ambient temperature and a hydrogen pressure of 7.5 atmospheres. 14 hours later, the catalyst was filtered off, and the resulting solution was concentrated to dryness, to obtain a mixture of 0.075 g (0.23 mmol) of the ammonium salt of (2S,4S)/(2R,4R)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin) and 0.036 g (0.11 mmol) of the ammonium salt of (2S,4R)/(2R,4S)-4-hydroxy-4-(3-indolylmethyl)-2-aminoglutaric acid (monatin).
Name
4-hydroxy-4-(3-indolylmethyl)-2-hydroxyiminoglutaric acid ammonium salt
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ammonium salt
Quantity
0.075 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ammonium salt
Quantity
0.036 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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